molecular formula C13H12N2O B1293780 N'-Phenylbenzohydrazide CAS No. 532-96-7

N'-Phenylbenzohydrazide

Cat. No. B1293780
CAS RN: 532-96-7
M. Wt: 212.25 g/mol
InChI Key: CKLPECFHCLIYKN-UHFFFAOYSA-N
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Patent
US06380288B1

Procedure details

A four neck flask (2 liters) equipped with a thermometer and a stirrer was charged with 216 g (2.0 mol) of phenylhydrazine and 1.5 liter of ether and cooled down to 5° C. Dropwise added thereto was 56.2 g (0.4 mol) of benzoyl chloride in 2 hours while stirring, and then the solution was heated to room temperature (20° C.) to continue stirring for 12 hours. Crystal was filtered off and washed sufficiently with deionized water and then dried under reduced pressure to obtain slightly brown crystal.
Quantity
216 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CCOCC>[C:9]([NH:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
216 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
56.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four neck flask (2 liters) equipped with a thermometer and a stirrer
ADDITION
Type
ADDITION
Details
Dropwise added
CUSTOM
Type
CUSTOM
Details
in 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to room temperature (20° C.)
STIRRING
Type
STIRRING
Details
to continue stirring for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Crystal was filtered off
WASH
Type
WASH
Details
washed sufficiently with deionized water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain slightly brown crystal

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.